molecular formula C40H35N3O6 B1449401 Fmoc-Asn(Trt)-Gly-OH CAS No. 1260093-07-9

Fmoc-Asn(Trt)-Gly-OH

Cat. No.: B1449401
CAS No.: 1260093-07-9
M. Wt: 653.7 g/mol
InChI Key: JFOXWBJMZIUSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn(Trt)-Gly-OH is a useful research compound. Its molecular formula is C40H35N3O6 and its molecular weight is 653.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-Asn(Trt)-Gly-OH is a chemical compound used as a building block in peptide synthesis . It functions as a protected form of asparagine, allowing for the controlled addition of this amino acid to a growing peptide chain . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The mode of action of this compound involves its incorporation into the peptide chain through solid-phase synthesis . During this process, it undergoes deprotection and coupling steps to form the desired peptide sequence . In this context, this compound plays a specific functional role in enabling the stepwise construction of peptides with precise control over the sequence .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptide synthesis pathway . By acting as a building block in this pathway, this compound contributes to the formation of peptide chains with specific sequences . The downstream effects of this include the production of peptides that can perform a variety of biological functions.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide synthesis

Result of Action

The result of the action of this compound is the formation of peptide chains with specific sequences . These peptides can then go on to perform various functions in the body, depending on their specific sequences.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvents, temperature, and the presence of other reagents can all impact the efficiency of peptide chain formation . Furthermore, this compound has good solubility properties in most organic solvents, which can influence its efficacy in the peptide synthesis process .

Biochemical Analysis

Biochemical Properties

Fmoc-Asn(Trt)-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The trityl group on asparagine prevents side reactions during peptide synthesis, ensuring the purity of the final product. The compound is known to interact with carbodiimide reagents, which facilitate the coupling of amino acids in peptide synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In peptide synthesis, it ensures the accurate assembly of peptide sequences, which can be used to study protein interactions and functions in cells. The compound’s stability and solubility properties make it suitable for use in different cellular environments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino terminus of asparagine, while the trityl group protects the side chain. These protecting groups are removed during peptide synthesis, allowing the asparagine and glycine residues to participate in peptide bond formation. The compound’s interactions with carbodiimide reagents facilitate the activation of carboxyl groups, promoting peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its effectiveness in peptide synthesis, ensuring the production of high-purity peptides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound facilitates efficient peptide synthesis without causing adverse effects. At high doses, it may exhibit toxic effects or interfere with normal cellular functions. Studies have shown that maintaining appropriate dosages is crucial for achieving desired outcomes in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the activation and coupling of amino acids. The compound’s role in these pathways ensures the accurate assembly of peptide sequences, which are essential for studying protein functions and interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments, where it participates in peptide synthesis. The compound’s solubility properties also influence its distribution within different cellular environments .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity in peptide synthesis. The compound’s targeting signals and post-translational modifications direct it to organelles involved in protein synthesis and processing. This localization is crucial for ensuring the accurate assembly of peptide sequences and studying protein functions .

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOXWBJMZIUSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.